![molecular formula C18H13N3OS2 B5875996 N-1,3-benzothiazol-2-yl-2-(2-phenyl-1,3-thiazol-4-yl)acetamide](/img/structure/B5875996.png)
N-1,3-benzothiazol-2-yl-2-(2-phenyl-1,3-thiazol-4-yl)acetamide
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Overview
Description
Benzothiazole and thiazole are both heterocyclic compounds, which are often used in medicinal chemistry due to their pharmacological properties . They are part of many bioactive compounds and drugs .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves reactions with 2-aminothiophenol . For instance, the synthesis of 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4 (3H)-ones involved a number of substituted 2-amino benzothiazoles .Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives can be quite diverse, depending on the specific compound and the conditions. For example, some benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Scientific Research Applications
Anti-Tubercular Activity
Benzothiazole derivatives have gained attention as potential anti-tubercular agents. Recent synthetic developments have led to the discovery of new benzothiazole-based compounds with inhibitory activity against Mycobacterium tuberculosis. These molecules were compared with standard reference drugs, demonstrating promising inhibition potency . Researchers have explored various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and microwave irradiation, to synthesize these derivatives. Additionally, structure-activity relationships and molecular docking studies against the target DprE1 have been investigated to enhance their anti-tubercular efficacy.
Metal Extraction Ligands
N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides have been studied as ligands for metal extraction . Their structural properties make them suitable for binding to metal ions, potentially aiding in applications such as metal recovery or separation processes.
Biological Activities
This compound class has shown diverse biological activities:
- Therapeutic Agents for Nuclear Hormone Receptors : Researchers have investigated their potential as therapeutic agents for disorders associated with nuclear hormone receptors .
Drug Discovery and Development
2-Aminobenzothiazoles, a related class, have found applications in drug discovery and development:
Mechanism of Action
Target of Action
The primary target of N-1,3-benzothiazol-2-yl-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . The compound’s interaction with this target is crucial for its anti-tubercular activity .
Mode of Action
N-1,3-benzothiazol-2-yl-2-(2-phenyl-1,3-thiazol-4-yl)acetamide interacts with its target DprE1 by binding to its active site, thereby inhibiting the enzyme’s function . This inhibition disrupts the synthesis of the cell wall, leading to the death of the bacteria .
Biochemical Pathways
The compound affects the cell wall biosynthesis pathway in M. tuberculosis. By inhibiting DprE1, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption affects the integrity and function of the cell wall, leading to bacterial death .
Result of Action
The result of the compound’s action is the inhibition of cell wall synthesis in M. tuberculosis, leading to bacterial death . This makes the compound a potential candidate for the treatment of tuberculosis .
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS2/c22-16(21-18-20-14-8-4-5-9-15(14)24-18)10-13-11-23-17(19-13)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHIBKKQKJFKAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide |
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